LL-Z 1271alpha

Description

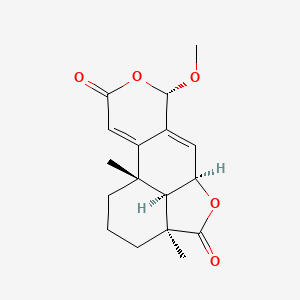

Structure

2D Structure

3D Structure

Properties

CAS No. |

23660-12-0 |

|---|---|

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

(1S,6S,9R,12S,16R)-6-methoxy-1,12-dimethyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7-diene-4,11-dione |

InChI |

InChI=1S/C17H20O5/c1-16-5-4-6-17(2)13(16)11(21-15(17)19)7-9-10(16)8-12(18)22-14(9)20-3/h7-8,11,13-14H,4-6H2,1-3H3/t11-,13-,14+,16-,17+/m1/s1 |

InChI Key |

XFWZBMTTXLUWKW-YIUHCBHRSA-N |

SMILES |

CC12CCCC3(C1C(C=C4C2=CC(=O)OC4OC)OC3=O)C |

Isomeric SMILES |

C[C@]12CCC[C@]3([C@@H]1[C@@H](C=C4C2=CC(=O)O[C@@H]4OC)OC3=O)C |

Canonical SMILES |

CC12CCCC3(C1C(C=C4C2=CC(=O)OC4OC)OC3=O)C |

Appearance |

Solid powder |

Other CAS No. |

23660-12-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-methoxy-3a,10b-dimethyl-1,2,3,3a alpha,5a alpha,7,10b beta,10c alpha-octahydro-4H,9H-furo(2,3',4':4,5)naphtho(2,1-c)pyran-4,9-dione LL-Z 1271alpha LL-Z1271 |

Origin of Product |

United States |

Historical Context and Discovery of Ll Z 1271alpha

Detailed Research Findings

Early research demonstrated that LL-Z 1271alpha exhibits significant cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net The primary mechanism of its antitumor action was identified as the induction of apoptosis, or programmed cell death. researchgate.net Further studies elucidated that this process involves the activation of caspases, key enzymes in the apoptotic pathway, and the regulation of proteins in the Bcl-2 family, which control the release of cytochrome c from mitochondria.

In addition to inducing apoptosis, this compound was found to cause cell cycle arrest, primarily in the G1 phase. nih.gov This effect is attributed to its ability to modulate the expression of proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov Investigations also pointed to the inhibition of key signaling pathways, including the ERK1/2 pathway, which is often dysregulated in cancer. nih.govnih.gov

Beyond its anticancer effects, early studies also noted the antimicrobial properties of this compound, showing activity against various bacteria and fungi. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of this compound (grifolin) against various cancer cell lines as reported in early academic studies.

| Cell Line | Cancer Type | IC50 Value (µM) |

| CNE1 | Nasopharyngeal Carcinoma | 24 |

| HeLa | Cervical Cancer | 30, 34 |

| MCF7 | Breast Cancer | 30 |

| SW480 | Colon Cancer | 27 |

| K562 | Leukemia | 18 |

| Raji | Burkitt's Lymphoma | 27 |

| B95-8 | B-cell Lymphoblastoid | 24 |

| HT-29 | Colon Cancer | 35.4 ± 2.4 |

| SGC-7901 | Gastric Cancer | 10 - 50 |

| BGC-823 | Gastric Cancer | 10 - 50 |

Advanced Mechanistic Elucidation of Ll Z 1271alpha S Biological Activities

Mechanisms of Interleukin-1 Beta (IL-1β) Production Inhibition

Studies have investigated the specific steps in the IL-1β production pathway that are affected by LL-Z 1271alpha. IL-1β is a key pro-inflammatory cytokine, and its production is a tightly regulated process involving the inflammasome and caspase-1 activation. nih.govpromega.de

Absence of Direct Caspase-1 Inhibition by this compound

Despite its effect on IL-1β production, research indicates that this compound does not directly inhibit caspase-1, also known as the IL-1β converting enzyme. nih.gov Caspase-1 is crucial for cleaving the inactive pro-IL-1β precursor into its mature, active form. nih.govinvivogen.com This finding suggests that this compound interferes with IL-1β production at a step upstream of caspase-1 activation or processing. nih.gov

Independence from ATP-Induced Release Mechanisms

The release of mature IL-1β from cells often involves mechanisms triggered by extracellular ATP, which activates the P2X7 receptor, leading to potassium efflux and the release of IL-1β from secretory lysosomes. nih.govnih.gov However, studies have shown that the inhibitory activity of this compound on IL-1β production is not dependent on these ATP-induced release mechanisms. nih.gov This further supports the notion that this compound targets an earlier stage in the IL-1β production pathway, distinct from the final secretion process.

Non-Lysosomotrophic Mode of Action

Lysosomotrophic agents accumulate in lysosomes and can disrupt their function, potentially affecting the processing or release of substances like IL-1β, which can colocalize with procaspase-1 in secretory lysosomes. nih.gov Research has determined that this compound's inhibitory effect is not due to a lysosomotrophic mechanism. nih.gov This indicates that the compound does not exert its effects by altering lysosomal pH or function in a manner typical of lysosomotrophic compounds, reinforcing the idea of a more specific target earlier in the IL-1β synthesis or processing pathway.

Investigation of Specific Cellular and Molecular Targets of this compound

While the precise cellular and molecular targets of this compound are not extensively detailed in the provided search results, the findings regarding its mechanism of IL-1β inhibition (lack of direct caspase-1 inhibition, independence from ATP-induced release, and non-lysosomotrophic action) strongly suggest that its target lies within the complex signaling pathways leading to pro-IL-1β synthesis or inflammasome activation, but prior to caspase-1 activation and the final secretion steps. Identifying these specific targets would require further dedicated research, potentially employing techniques aimed at protein binding or pathway analysis.

Transcriptomic and Proteomic Responses to this compound Perturbation (e.g., Gene Expression Profiling)

Biosynthesis and Biotransformation of Ll Z 1271alpha

Elucidation of the Terpenoid Biosynthetic Pathway Leading to LL-Z 1271alpha

The biosynthesis of sesquiterpenes, which are C15 terpenes, universally begins with the mevalonate (B85504) pathway in fungi. nih.govbohrium.com This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org

The key steps culminating in the direct precursor to all sesquiterpenes are as follows:

Formation of Geranyl Pyrophosphate (GPP): Farnesyl pyrophosphate synthase (FPS), a key enzyme in terpenoid biosynthesis, catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). nih.govymdb.ca

Formation of Farnesyl Pyrophosphate (FPP): The same FPS enzyme then catalyzes the addition of another molecule of IPP to GPP, resulting in the formation of the fifteen-carbon molecule, farnesyl pyrophosphate (FPP). wikipedia.orgnih.govymdb.ca

FPP is the crucial branching point for the synthesis of a vast array of sesquiterpenes, including what is presumed to be the backbone of this compound. wikipedia.org The immense diversity of sesquiterpene structures arises from the subsequent cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene cyclases (STCs). chalmers.senih.govmicrobiologyresearch.org These enzymes are responsible for generating the foundational carbon skeletons of sesquiterpenes, which are then further modified by other enzymes to produce the final bioactive compounds. nih.gov

Identification and Functional Characterization of Key Biosynthetic Enzymes

While the specific enzymes for this compound biosynthesis have not been reported, based on general fungal sesquiterpene biosynthesis, several key enzyme classes are expected to be involved. nih.govmicrobiologyresearch.org

Interactive Data Table: Putative Key Enzymes in this compound Biosynthesis

| Enzyme Class | Abbreviation | Function in Sesquiterpene Biosynthesis |

| Farnesyl Pyrophosphate Synthase | FPS | Catalyzes the synthesis of farnesyl pyrophosphate (FPP), the direct precursor of sesquiterpenes, from IPP and DMAPP. nih.govymdb.ca |

| Sesquiterpene Cyclase | STC | Catalyzes the cyclization of FPP into various cyclic sesquiterpene scaffolds. This is a key step in generating structural diversity. chalmers.senih.govmicrobiologyresearch.org |

| Cytochrome P450 Monooxygenase | CYP450 | Responsible for subsequent modifications of the sesquiterpene skeleton, such as hydroxylation, epoxidation, and other oxidative reactions, which add functional groups and increase diversity. nih.gov |

| Oxidoreductases | - | A broad class of enzymes that can be involved in various redox reactions during the tailoring of the sesquiterpene backbone. |

The initial cyclization of FPP by an STC is a critical step that defines the basic structure of the resulting sesquiterpene. microbiologyresearch.org Following this, cytochrome P450 monooxygenases and other tailoring enzymes would likely modify the initial cyclic structure through a series of reactions to yield the final this compound molecule. nih.gov

Genetic Regulation and Metabolic Flux Control in Producing Organisms

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). mdpi.comnih.govfrontiersin.org It is highly probable that the genes encoding the enzymes for this compound biosynthesis, including the STC and modifying enzymes like CYPs, are organized in such a cluster.

The regulation of these BGCs is complex and can be influenced by a variety of factors, ensuring that the production of the metabolite occurs at the appropriate time and under specific environmental conditions. nih.govbohrium.com Key regulatory mechanisms include:

Pathway-Specific Transcription Factors: BGCs often contain one or more genes that code for transcription factors. These proteins bind to specific DNA sequences within the cluster to control the expression of the biosynthetic genes.

Global Regulators: Fungal metabolism is also controlled by global regulatory proteins that respond to broad physiological signals such as carbon and nitrogen availability, pH, and stress. These can influence the expression of multiple BGCs.

Understanding these regulatory networks is crucial for any potential efforts to enhance the production of this compound through metabolic engineering of the producing fungal strain.

Exploration of Enzymatic Transformations of this compound and Related Terpenes

Biotransformation, the use of biological systems to perform chemical reactions on specific compounds, is a powerful tool for generating novel derivatives of natural products. anu.edu.aujmaps.in Fungi, in particular, are known to possess a wide array of enzymes capable of modifying the structures of sesquiterpenoids. benthamdirect.comtandfonline.com

While specific biotransformation studies on this compound are not documented, the extensive literature on the fungal transformation of other sesquiterpenes provides a strong indication of the types of enzymatic modifications that could be possible. nih.govbenthamdirect.comtandfonline.com

Interactive Data Table: Common Fungal Biotransformations of Sesquiterpenoids

| Transformation Type | Mediating Enzyme Class (Typical) | Description |

| Hydroxylation | Cytochrome P450 Monooxygenases | The introduction of one or more hydroxyl (-OH) groups at various positions on the sesquiterpene skeleton. nih.govbenthamdirect.com |

| Epoxidation | Cytochrome P450 Monooxygenases | The formation of an epoxide ring across a double bond. benthamdirect.com |

| Reduction | Reductases | The reduction of double bonds or carbonyl groups. benthamdirect.com |

| Oxidation | Oxidases/Dehydrogenases | The oxidation of hydroxyl groups to ketones or aldehydes. nih.gov |

| Glycosylation | Glycosyltransferases | The attachment of sugar moieties to the molecule, often increasing solubility. |

These enzymatic transformations are highly valued for their regio- and stereoselectivity, often yielding products that are difficult to obtain through conventional chemical synthesis. benthamdirect.com The application of various fungal species to this compound could therefore lead to the creation of a library of new derivatives with potentially modified or enhanced biological activities.

Synthetic Methodologies and Derivative Development of Ll Z 1271alpha

Strategies for the Chemical Synthesis of LL-Z 1271alpha Scaffolds

The synthesis of complex natural products like this compound often requires efficient and high-yielding strategies to construct their unique polycyclic scaffolds. In the context of related norditerpene dilactones, an asymmetric total synthesis approach has been developed. This strategy involved key steps to build a tricyclic lactone intermediate, which served as a common precursor for several metabolites, including this compound nih.gov.

Key reactions employed in the synthesis of related scaffolds have included the Morita-Baylis-Hillman reaction, stereocontrolled construction of a gamma-lactone through bromolactonization, and an efficient catalytic Reformatsky-type reaction nih.gov. These methodologies highlight the intricate chemical transformations required to assemble the core structure of compounds within this class. The development of such strategies is crucial for accessing the complex architecture of this compound and related compounds nih.govnih.gov.

Design and Preparation of Structurally Modified this compound Analogs

The design and preparation of structurally modified analogs of this compound are undertaken to investigate how changes in chemical structure impact biological activity or other properties. This process typically involves targeted modifications to the core scaffold or appended functional groups of the parent compound.

While specific details on the preparation of this compound analogs are not extensively detailed in the provided search results, the general principles of designing and synthesizing derivatives of complex molecules apply mdpi.comnih.gov. This often involves medicinal chemistry techniques where systematic variations are introduced to the lead structure. Examples from studies on other compound classes illustrate the process, such as the synthesis of amantadine-thiourea conjugates or modifications of thiazolylhydrazone derivatives to explore their inhibitory activities mdpi.comresearchgate.net.

The preparation of analogs allows for the exploration of different substituents, functional group interconversions, and stereochemical variations to understand their influence on the compound's interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's structure affect its biological activity oncodesign-services.comnih.gov. For this compound derivatives, SAR studies would involve synthesizing a series of structurally related compounds and evaluating their biological effects. By correlating the structural changes with observed activity, researchers can identify key functional groups and structural features essential for the desired properties oncodesign-services.comnih.gov.

Although specific detailed SAR data for this compound derivatives are not prominently featured in the search results, the principle of SAR is widely applied in chemical biology and drug discovery nih.govresearchgate.netoncodesign-services.comnih.govnih.govfrontiersin.orgresearchgate.netnih.gov. Studies on other compound series, such as benzimidazoles targeting Mtb-FtsZ or chromone (B188151) derivatives as ABCG2 inhibitors, demonstrate how SAR investigations reveal critical structural determinants for activity and can lead to the identification of more potent compounds nih.govrsc.org.

A hypothetical SAR study on this compound derivatives might involve systematically altering substituents on the lactone rings or other parts of the norditerpene scaffold and assessing the impact on a specific biological activity. Data from such studies could be presented in tables, showing the structure of each analog and its corresponding activity, allowing for the identification of structural motifs that enhance or diminish the effect.

While direct detailed data tables specifically for this compound SAR are not available in the provided snippets, the methodology involves comparing the activities of different analogs. For instance, if a series of derivatives were tested for a particular inhibitory activity, a table might look like this (illustrative example based on general SAR principles):

| Compound | Structural Modification | Biological Activity (IC50) |

| This compound | Parent Compound | X µM |

| Derivative A | Modification 1 | Y µM |

| Derivative B | Modification 2 | Z µM |

| Derivative C | Modification 3 | W µM |

Analysis of such data would reveal the impact of modifications 1, 2, and 3 on the biological activity compared to the parent compound, providing insights into the structural requirements for activity.

Synthetic Biology and Metabolic Engineering for Ll Z 1271alpha Production and Diversification

Engineering Microbial Hosts for Heterologous Biosynthesis of LL-Z 1271alpha

Heterologous biosynthesis involves reconstituting a biosynthetic pathway from one organism into a different, often more tractable, host organism mdpi.comnih.govrsc.orgwipo.intnih.gov. This strategy is particularly valuable for natural products that are difficult to obtain through extraction from their native sources or through chemical synthesis. Engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, for the heterologous biosynthesis of complex molecules like this compound requires the transfer and functional expression of a series of genes encoding the necessary biosynthetic enzymes nih.govnih.gov.

Challenges in heterologous biosynthesis include ensuring the functional expression of foreign enzymes, optimizing metabolic flux towards the desired product, minimizing the production of byproducts, and addressing potential toxicity of the product or intermediates to the host organism mdpi.commdpi.com. For instance, studies on the heterologous biosynthesis of other natural products like baicalein (B1667712) and naringenin (B18129) in E. coli and S. cerevisiae highlight the need for careful pathway design, gene optimization, and balancing metabolic intermediates mdpi.commdpi.comnih.gov. The successful implementation of heterologous biosynthesis for this compound would likely involve identifying the complete set of genes in its native biosynthetic pathway and engineering a suitable microbial chassis to express these genes efficiently, potentially requiring the optimization of promoters, terminators, and codon usage mdpi.commdpi.com.

Combinatorial Biosynthesis Approaches for Novel this compound Analogs

Combinatorial biosynthesis is a powerful strategy for generating structural diversity and creating novel compounds by mixing and matching genes or domains from different biosynthetic pathways nih.govnih.govrsc.orgnih.govbiorxiv.org. This approach can be applied to terpene and polyketide biosynthesis, both of which involve modular enzymes and pathways amenable to manipulation nih.govnih.govbiorxiv.org. By combining enzymes or enzyme domains from different this compound biosynthetic machinery or from other related pathways, researchers can create hybrid pathways that produce a library of analogs with potentially altered properties nih.govnih.govbiorxiv.org.

This involves manipulating enzymes responsible for various steps in the biosynthetic pathway, such as primer unit incorporation, chain elongation, and chain termination nih.gov. For example, studies on polyketide and diterpenoid biosynthesis have shown that swapping domains between related enzymes or introducing modifying enzymes can lead to the production of novel structures nih.govbiorxiv.org. Applying combinatorial biosynthesis to this compound would involve understanding the modular nature of its biosynthetic enzymes and strategically combining different enzymatic components to generate a diverse set of this compound analogs, which could then be screened for desired activities.

Application of Advanced Synthetic Biology Tools for Terpene Diversity Enhancement

Terpenoids, a large class of natural products that includes many compounds with diverse structures and activities, share biosynthetic origins with potential relevance to this compound if it is a terpene or derived from terpene precursors beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net. Advanced synthetic biology tools are being increasingly applied to enhance the structural diversity of terpenes. These tools include the use of promiscuous terpene synthases (TSs) that can accept multiple substrates, the engineering of metabolic pathways to provide non-canonical substrates, and the manipulation of cellular conditions beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net.

Multisubstrate terpene synthases (MSTSs) are enzymes that can act on various prenyl diphosphate (B83284) substrates, leading to the formation of multiple terpene products from a single enzyme beilstein-journals.orgnih.govnih.gov. By engineering microbial hosts to produce different prenyl diphosphate precursors and expressing MSTSs, researchers can expand the range of terpenes produced beilstein-journals.orgnih.gov. Furthermore, introducing enzymes that modify these precursors or the terpene products can lead to even greater structural diversity beilstein-journals.orgnih.gov. Synthetic biology tools, such as CRISPR-Cas9 for genome editing and the design of synthetic genetic circuits, can be used to precisely control gene expression and metabolic flux, further enhancing terpene diversity a-star.edu.sgeuropa.eueuropa.euyoutube.com. Applying these tools to the biosynthesis of this compound or its precursors could lead to the discovery and production of novel related compounds.

Directed Evolution and Enzyme Engineering for this compound Biosynthesis

Directed evolution and enzyme engineering are crucial strategies for improving the efficiency and specificity of enzymes involved in biosynthetic pathways scispace.comfrontiersin.orgchemrxiv.orgbiorxiv.orgcore.ac.uk. Directed evolution mimics natural evolution in a laboratory setting by introducing genetic diversity into an enzyme-encoding gene and then selecting or screening for variants with desired properties, such as increased activity, altered substrate specificity, or improved stability scispace.comfrontiersin.orgchemrxiv.orgbiorxiv.orgcore.ac.uk. Enzyme engineering, which includes both rational design and directed evolution, aims to modify enzyme structure and function for specific applications frontiersin.orgcore.ac.uk.

For the biosynthesis of this compound, directed evolution and enzyme engineering could be used to optimize the performance of the enzymes in its biosynthetic pathway. This might involve improving the catalytic efficiency of a rate-limiting enzyme, altering the substrate specificity of an enzyme to accept different precursors for analog production, or increasing the stability of an enzyme in a microbial host scispace.comfrontiersin.orgcore.ac.uk. Techniques such as error-prone PCR, DNA shuffling, and site-saturation mutagenesis are used to create libraries of enzyme variants, which are then screened using high-throughput methods frontiersin.org. Computational tools are also increasingly being used to guide enzyme engineering efforts by predicting beneficial mutations chemrxiv.orgbiorxiv.org. Applying these techniques to the enzymes involved in this compound biosynthesis could lead to more efficient production routes and the generation of novel analogs.

Comparative Academic Analyses of Ll Z 1271alpha

Comparative Mechanistic Studies with Other Natural Product Modulators of Cytokine Production

Research indicates that LL-Z 1271alpha inhibits interleukin-1beta (IL-1beta) production. Studies using lipopolysaccharide (LPS)-stimulated human whole blood demonstrated a dose-dependent inhibition of IL-1beta by this compound. nih.gov In LPS-challenged mice, oral administration of this compound led to a significant reduction in peritoneal cavity IL-1beta levels. nih.gov

Mechanistic investigations suggest that this compound inhibits IL-1beta production through a novel mechanism. nih.gov Its inhibitory activity was found not to be due to effects on caspase-1 (IL-1beta converting enzyme), the ATP-induced release mechanism, or a lysosomotrophic effect. nih.gov

Comparing this compound's mechanism to other natural product modulators of cytokine production reveals diverse strategies employed by these compounds. For instance, natural immunosuppressant compounds from plant sources like curcumin, luteolin, piperine, and resveratrol (B1683913) are known to inhibit pro-inflammatory cytokine and chemokine production and release. nih.gov This inhibition is often mediated by altering signaling pathways such as NF-κB, JAK/STAT, and MAPK/ERK, which are involved in cytokine production and release. nih.gov Curcumin, for example, regulates NF-κB pathways at multiple stages, including inhibiting the activation of IKKβ. nih.gov

While these plant-derived compounds target various signaling pathways upstream of cytokine production or release, the reported mechanism of this compound appears distinct, focusing on a different point in the IL-1beta production pathway. nih.gov

Structural and Biosynthetic Comparisons with Related Fungal Terpenes

This compound is classified as a terpene, a large class of natural products derived from isoprene (B109036) units. ctdbase.orgnih.gov Fungal terpenoids, including terpenes and terpenoids (which contain additional functional groups), are synthesized by enzymes called terpene synthases. nih.gov These enzymes include cyclases and tailoring enzymes responsible for adding functional groups to cyclized structures. nih.gov

The biosynthesis of fungal terpenoids generally involves two main steps: the construction of the hydrocarbon skeleton by terpenoid cyclases and subsequent modification by tailoring enzymes. rsc.org Terpene cyclases provide the structural scaffold of the molecule. nih.gov

While specific details on the biosynthesis of this compound were not extensively found in the search results, general principles of fungal terpene biosynthesis apply. Fungal meroterpenoids, a class of hybrid compounds partially derived from terpenoids, demonstrate the complexity and diversity achievable in fungal biosynthetic pathways. beilstein-journals.org These pathways often involve terpenoid cyclizations and post-cyclization modifications catalyzed by enzymes like fungal meroterpenoid cyclases and α-ketoglutarate-dependent dioxygenases. beilstein-journals.org

Comparing the structure of this compound to other fungal terpenes would involve analyzing its specific arrangement of isoprene units and any attached functional groups. Related fungal terpenes exhibit a wide range of structures and biological activities, including antimicrobial, antitumor, cytotoxic, and anti-inflammatory properties. nih.gov For example, cytochalasin alkaloids, another class of fungal metabolic products, are characterized by a perhydroisoindol-1-one moiety fused with a macrocyclic ring and exhibit various biological activities, including antifungal properties. nih.gov

Understanding the biosynthetic gene clusters responsible for producing fungal terpenes is crucial for comparative analysis. Genome mining has become an effective strategy for discovering novel terpenoids from fungi. rsc.org Studying the enzymes involved, such as prenyltransferases, terpene cyclases, and tailoring enzymes, allows for comparisons of biosynthetic routes leading to different terpene structures. nih.govrsc.org

Cross-Species Comparative Research on Biological Effects in In Vitro and Model Organism Systems

Research on this compound has included evaluation in both in vitro systems, such as human whole blood, and model organism systems, specifically mice. nih.gov

In vitro studies using LPS-stimulated human whole blood demonstrated the inhibitory effect of this compound on IL-1beta production in a dose-dependent manner. nih.gov This in vitro system allows for direct assessment of the compound's effect on human immune cells and cytokine release.

Studies in LPS-challenged mice served as an in vivo model to investigate the biological effects of this compound. nih.gov Oral administration to mice resulted in a significant reduction of IL-1beta levels in the peritoneal cavity, indicating systemic or localized activity in a living system. nih.gov

Comparative research across different species and model organisms is a fundamental aspect of biological and medical research. nih.govubc.ca Model organisms such as mice are widely used to understand biological phenomena and human diseases when human experimentation is not feasible or ethical. nih.govwikipedia.org The rationale for using model organisms is based on the conservation of metabolic and developmental pathways and genetic material across species. nih.govwikipedia.org

While the provided search results specifically mention human whole blood and mice in the context of this compound research, comparative studies involving other model organisms (e.g., yeast, worms, fruit flies, zebrafish) could provide further insights into the conserved or divergent biological effects and mechanisms of this compound. ubc.cawikipedia.org Such studies can help to determine the genetic basis of responses to the compound and identify affected biological pathways. ubc.ca

The use of model organisms, despite their shortcomings, remains crucial for interpreting complex biological data and testing hypotheses regarding gene function and the impact of various factors on phenotypes. nih.govnih.gov Cross-species comparisons can highlight whether the observed effects of this compound on cytokine production are conserved across different species or are specific to certain organisms or cell types.

Interactive Table: Biological Effects of this compound

| System | Stimulus | Measured Effect | Outcome | Citation |

| Human Whole Blood | LPS | IL-1beta production | Dose-dependent inhibition | nih.gov |

| Mice (in vivo) | LPS (challenged) | Peritoneal IL-1beta levels | Significant lowering after oral administration | nih.gov |

Detailed Research Findings:

this compound inhibits IL-1beta production in LPS-stimulated human whole blood in a dose-dependent manner. nih.gov

Oral administration of this compound to LPS-challenged mice significantly lowered IL-1beta levels in the peritoneal cavity. nih.gov

The mechanism of IL-1beta inhibition by this compound appears novel and does not involve direct inhibition of caspase-1, the ATP-induced release mechanism, or a lysosomotrophic effect. nih.gov

Advanced Research Methodologies in Ll Z 1271alpha Studies

High-Resolution Analytical Techniques for Metabolite Profiling and Structural Validation

High-resolution analytical techniques play a pivotal role in the study of natural products, enabling the detailed characterization of LL-Z 1271alpha and its potential metabolites. These techniques are essential for confirming the compound's structure and identifying related compounds in complex biological matrices or extracts.

Techniques such as High-Resolution Mass Spectrometry (HRMS) coupled with chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), are fundamental for metabolite profiling and structural validation. UPLC-MS/MS, for instance, allows for the separation of complex mixtures and provides precise mass measurements and fragmentation patterns, which are critical for identifying and confirming the structures of natural products and their derivatives. nih.gov This hyphenated technique is widely used for characterizing low-molecular weight compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable high-resolution technique. Different NMR experiments (e.g., 1D and 2D NMR) provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule, offering conclusive evidence for structural validation. The combination of MS and NMR data is often necessary for the unequivocal identification of novel natural products or for confirming the structure of known compounds like this compound isolated from different sources.

The application of these techniques allows researchers to not only validate the structure of the isolated this compound but also to profile its metabolic fate in biological systems, identifying how the compound is transformed and what active or inactive metabolites are produced. nih.gov

In Vitro Cellular Assays for Mechanistic Investigations

In vitro cellular assays are indispensable tools for investigating the biological activities and mechanisms of action of this compound at the cellular level. These assays provide controlled environments to study the compound's effects on specific cell types, signaling pathways, and biological processes.

Various in vitro models can be employed depending on the hypothesized or known activities of this compound. These include:

Cell Viability and Proliferation Assays: Techniques like MTT, MTS, or AlamarBlue assays are used to assess the cytotoxicity of this compound and its impact on cell growth.

Apoptosis Assays: Flow cytometry using Annexin V/Propidium Iodide staining, caspase activity assays, or Western blot analysis of apoptotic markers (e.g., PARP, caspases) can determine if this compound induces programmed cell death.

Signaling Pathway Analysis: Western blot, ELISA, or reporter gene assays can be used to investigate the effects of this compound on specific signaling pathways relevant to its observed biological activities. For example, if this compound is hypothesized to have anti-inflammatory properties, its effects on NF-κB or MAPK pathways can be studied. nih.gov

Enzyme Inhibition Assays: If this compound is suspected to target specific enzymes, in vitro enzyme assays can quantify its inhibitory potency.

These cellular assays provide crucial insights into how this compound interacts with biological targets and modulates cellular functions, laying the groundwork for understanding its therapeutic potential.

Computational Modeling and In Silico Analysis for Target Identification and Ligand Docking

Computational modeling and in silico analysis techniques are increasingly valuable in natural product research, offering cost-effective and efficient ways to predict potential biological targets and understand the binding interactions of compounds like this compound. proventainternational.com

Key in silico methods include:

Target Identification: Techniques such as reverse docking or ligand-based target prediction can be used to screen this compound against databases of protein structures or known ligands to identify potential binding partners or targets. nih.govmdpi.com Ligand-based approaches are founded on the principle that similar ligands tend to bind to similar targets. nih.gov

Molecular Docking: This technique simulates the binding of this compound to a predicted protein target, estimating the binding affinity and predicting the preferred orientation (pose) of the ligand within the binding site. proventainternational.comnih.govbiotech-asia.org Molecular docking helps to visualize the interactions between the compound and the target protein at an atomic level, providing insights into the potential mechanism of action. proventainternational.com

Molecular Dynamics Simulations: These simulations extend molecular docking by simulating the dynamic behavior of the compound-target complex over time, providing a more realistic view of their interaction and stability. nih.gov

These computational approaches assist in prioritizing experimental studies by suggesting plausible targets and binding modes for this compound, accelerating the process of understanding its biological activities.

Methodological Considerations for Reproducibility in Natural Product Research

Reproducibility is a critical aspect of all scientific research, and natural product research, including studies on this compound, faces unique challenges in this regard. Variability can arise from the natural source of the compound, extraction and isolation procedures, and the complexity of biological systems.

Ensuring reproducibility in this compound studies requires rigorous adherence to standardized protocols and transparent reporting. Key considerations include:

Detailed Reporting of Source and Isolation: Precise information about the biological source of this compound (e.g., organism, location, collection time), as well as detailed descriptions of the extraction, fractionation, and isolation procedures, including solvents, chromatography parameters, and purification steps, are essential.

Comprehensive Compound Characterization: Providing complete spectroscopic data (NMR, MS, UV, IR) and purity assessment (e.g., by HPLC) for the isolated this compound is crucial for verifying the identity and quality of the compound used in biological assays.

Standardized Biological Assay Protocols: Using well-established and clearly described in vitro and in vivo assay protocols, including cell line information, passage numbers, media composition, and treatment conditions, is necessary for others to replicate the experiments.

Statistical Rigor: Appropriate experimental design and statistical analysis are required to ensure the reliability of the results.

Future Directions and Emerging Research Avenues for Ll Z 1271alpha

Exploration of Additional Unidentified Biological Targets and Signaling Pathways

Initial studies have successfully identified that LL-Z 1271alpha inhibits the production of interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). researchgate.net The inhibitory action on IL-1β production is particularly potent, with a reported IC50 value of 0.049 µM in human whole blood. researchgate.net This suggests that the compound's mechanism of action is not a result of general effects on protein synthesis. researchgate.net While these cytokines are critical mediators of inflammation, the precise molecular targets of this compound remain to be fully elucidated. The signaling pathways downstream of the IL-1 receptor, which typically involve the activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPK), represent a logical starting point for investigation. researchgate.net However, it is highly probable that this compound interacts with additional, as-yet-unidentified biological targets to exert its diverse cellular effects.

Future research should focus on unbiased, large-scale screening approaches to deconvolve the complete target profile of this compound. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screening could be employed to identify direct binding partners of the compound. Furthermore, detailed investigations into its effects on other signaling cascades implicated in inflammation and cancer, beyond the IL-1β and TNF-α pathways, are warranted. A deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent.

Development of Novel Biosynthetic Engineering Strategies for Sustainable Production

This compound is a secondary metabolite produced by various fungi, including species from the genera Oidiodendron, Acrostalagmus, and Holwaya. researchgate.net Currently, the production of this compound relies on the fermentation of these native fungal strains. However, natural product yields from wild-type organisms are often low and can be inconsistent, posing a significant challenge for large-scale production and further clinical development.

To address this limitation, the development of novel biosynthetic engineering strategies is essential. A critical first step is the elucidation of the complete biosynthetic pathway of this compound. This would involve identifying and characterizing the specific enzymes responsible for its synthesis from primary metabolites. Once the biosynthetic genes are identified, they can be heterologously expressed in a more amenable host organism, such as Saccharomyces cerevisiae or Escherichia coli, to enable scalable and sustainable production. Furthermore, the biosynthetic potential of many fungi is often greater than what is observed under standard fermentation conditions, as many biosynthetic pathways remain silent or are only minimally expressed. researchgate.net Techniques such as epigenetic modification and the manipulation of regulatory genes could be employed to awaken these dormant pathways in the native producers, potentially leading to increased yields of this compound or the discovery of novel, structurally related analogs.

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. This would involve the concurrent analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound. This systems-level approach can provide a comprehensive snapshot of the cellular response to this compound, revealing intricate networks of interacting genes, proteins, and metabolites that are perturbed by its presence.

For instance, transcriptomic analysis (e.g., RNA-seq) can identify genes that are differentially expressed upon treatment with this compound, providing insights into the cellular pathways it modulates. Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomic profiling can reveal alterations in the cellular metabolic state, potentially uncovering novel metabolic vulnerabilities that can be exploited for therapeutic purposes. By integrating these different layers of biological information, researchers can construct detailed models of the mechanism of action of this compound, leading to a more rational approach for its therapeutic application and the identification of potential biomarkers for treatment response.

Potential for Derivatization into Chemical Probes for Advanced Biological Research

The complex chemical structure of this compound offers a rich scaffold for chemical modification and the development of powerful research tools. The synthesis of derivatives of this compound could serve multiple purposes. Firstly, structure-activity relationship (SAR) studies, enabled by the synthesis of a library of analogs, could identify the key chemical features responsible for its biological activity. This knowledge is invaluable for the design of more potent and selective second-generation compounds.

Secondly, and perhaps more importantly, this compound can be derivatized to create chemical probes for advanced biological research. By attaching a reporter tag, such as a fluorescent dye or a biotin molecule, to a non-essential position on the this compound scaffold, researchers can visualize the subcellular localization of the compound and identify its direct binding partners through pull-down assays. Furthermore, the development of photo-affinity probes, which can be covalently cross-linked to their target proteins upon photoactivation, would be a powerful strategy for unequivocally identifying the direct molecular targets of this compound in a complex cellular environment. These chemical probes would be instrumental in validating the targets identified through other screening methods and in dissecting the intricate molecular mechanisms underlying the biological activities of this promising natural product.

Q & A

Q. What experimental design considerations are critical for optimizing this compound’s stability under physiological conditions?

- Methodology : Perform accelerated stability studies (e.g., pH 1–10, 37°C) with periodic sampling. Analyze degradation pathways via LC-MS/MS and quantum mechanical calculations (e.g., DFT for hydrolysis mechanisms). Optimize formulations using excipient screening (e.g., cyclodextrins for encapsulation) .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins. Validate with mutagenesis studies or surface plasmon resonance (SPR). Use QSAR models to prioritize derivatives for synthesis .

Handling Data Contradictions and Gaps

Q. What strategies resolve contradictions in thermodynamic data (e.g., solubility, logP) for this compound?

- Systematic Review : Audit measurement techniques (e.g., shake-flask vs. chromatographic logP). Re-evaluate calibration standards and environmental controls (e.g., temperature drift in HPLC). Publish raw datasets to enable third-party validation .

Q. How to design a study to reconcile conflicting reports on this compound’s metabolic pathways?

- Methodology : Use isotopically labeled analogs (e.g., ¹⁴C-LL-Z 1271alpha) for in vitro microsomal assays and in vivo pharmacokinetic studies. Compare metabolite profiles across species (e.g., human vs. murine liver microsomes) and integrate with cytochrome P450 inhibition assays .

Ethical and Methodological Best Practices

- Data Transparency : Share synthetic protocols, spectral data, and assay conditions in supplementary materials to enable replication .

- Collaborative Validation : Partner with independent labs to verify high-impact findings, reducing publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.